molecular formula C19H14N2O2S2 B2724588 (3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one CAS No. 306280-04-6

(3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2724588
CAS No.: 306280-04-6
M. Wt: 366.45
InChI Key: ZHEXDNAZZUINOG-NXVVXOECSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a chemical compound of significant interest in medicinal chemistry and oncology research, primarily recognized for its role as a precursor or synthetic intermediate in the development of kinase inhibitors. This compound features a (Z)-configured exocyclic double bond and a rhodanine moiety fused to an oxindole core, a structural motif known to confer potent biological activity. Its primary research value lies in its function as a key scaffold for the synthesis of Sunitinib and Sunitinib-like analogs (source) . Sunitinib is a well-characterized multi-targeted receptor tyrosine kinase (RTK) inhibitor that selectively targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other critical kinases (source) . Consequently, this compound is an invaluable tool for researchers exploring the structure-activity relationships (SAR) of oxindole-based kinase inhibitors, investigating mechanisms of angiogenesis, and developing novel targeted cancer therapies. It is supplied For Research Use Only and is strictly intended for laboratory research purposes.

Properties

IUPAC Name

(5Z)-5-(1-methyl-2-oxoindol-3-ylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O2S2/c1-11-7-9-12(10-8-11)21-18(23)16(25-19(21)24)15-13-5-3-4-6-14(13)20(2)17(15)22/h3-10H,1-2H3/b16-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHEXDNAZZUINOG-NXVVXOECSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C3C4=CC=CC=C4N(C3=O)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)C)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one is a complex organic compound belonging to the thiazolidinone class, which has garnered attention for its potential biological activities. This compound exhibits a unique structural configuration that may confer various pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects.

Chemical Structure and Properties

The compound's molecular formula is C19H14N2O2S2C_{19}H_{14}N_{2}O_{2}S_{2} with a molecular weight of 366.45 g/mol. The structural representation includes an indole moiety linked to a thiazolidinone derivative, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC19H14N2O2S2
Molecular Weight366.45 g/mol
IUPAC NameThis compound
InChIInChI=1S/C19H14N2O2S2/c1-11...

Anticancer Activity

Research indicates that thiazolidinone derivatives exhibit significant anticancer properties. A study highlighted the anticancer activity of thiazolidinone derivatives against various cancer cell lines, demonstrating that compounds similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, derivatives showed effectiveness against glioblastoma multiforme cells through mechanisms involving cell cycle arrest and apoptosis induction .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
9bU87MG5.6Induction of apoptosis
9eMDA-MB-2317.4Cell cycle arrest
10eHCT1166.8Inhibition of proliferation

Antimicrobial Activity

Thiazolidinones are also recognized for their antimicrobial properties. Studies have shown that compounds with similar structures possess broad-spectrum activity against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways .

Table 2: Antimicrobial Activity of Related Compounds

Compound IDMicrobial StrainMinimum Inhibitory Concentration (MIC)
AE. coli32 µg/mL
BS. aureus16 µg/mL
CC. albicans64 µg/mL

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been investigated. Thiazolidinone derivatives have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX, suggesting a possible therapeutic role in inflammatory diseases .

The biological activity of this compound likely involves interaction with specific molecular targets, including:

  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer progression or inflammation.
  • Receptor Modulation : The compound could modulate receptors associated with cell signaling pathways.
  • Cell Cycle Interference : Inducing cell cycle arrest in cancer cells is a significant mechanism for anticancer activity.

Case Studies and Research Findings

Recent studies have explored the synthesis and biological evaluation of thiazolidinone derivatives similar to the compound . For instance:

  • Da Silva et al. conducted research on thiazolidine derivatives showing potent antitumor effects against glioblastoma cells.
  • Yahiaoui et al. synthesized new thiazolidine derivatives and evaluated their antimicrobial activities against various pathogens.
  • Hassan et al. focused on the synthesis of thiazolidine derivatives with reported anti-inflammatory properties.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiazolidinone ring fused with an indole structure, which contributes to its unique chemical properties. The synthesis typically involves multi-step organic reactions, including the condensation of an indole derivative with a thiazolidinone precursor. Optimized reaction conditions are crucial for achieving high yields and purity.

Synthetic Routes Overview

StepDescription
1Formation of the thiazolidinone ring through reaction of a suitable thioamide with an α-haloketone under basic conditions.
2Synthesis of the indole moiety via Fischer indole synthesis or other methods.
3Coupling of the thiazolidinone and indole derivatives using coupling reagents like EDCI or DCC.

Biological Activities

The compound exhibits a range of biological activities primarily due to its interaction with various molecular targets, including enzymes and receptors.

Antimicrobial Activity

Studies have shown that derivatives of thiazolidinones possess significant antimicrobial properties. For instance, research on similar compounds indicates that modifications in the substituents can enhance antibacterial activity. The structure–activity relationship (SAR) studies reveal that both the thiazolidinone and indole moieties contribute to the overall activity.

Anticancer Potential

Recent investigations suggest that (3Z)-1-methyl-3-[3-(4-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one may exhibit anticancer properties. Compounds with similar configurations have demonstrated moderate antineoplastic activity against various cancer cell lines, indicating potential for further development in cancer therapeutics.

Case Studies

Several studies have highlighted the efficacy of related compounds in treating infections and cancer:

  • Antibacterial Activity : A study evaluated the antimicrobial effects of various thiazolidinone derivatives, concluding that specific structural modifications significantly increased their effectiveness against resistant bacterial strains .
  • Antineoplastic Activity : Research on new derivatives showed promising results against human cancer cell lines such as TK-10 and HT-29, suggesting that structural diversity within this class can lead to enhanced therapeutic effects .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties is essential for assessing the therapeutic potential of this compound. Preliminary studies indicate favorable absorption characteristics; however, comprehensive toxicity assessments are necessary to ensure safety for potential clinical applications.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Compounds

Compound Name Substituents on Thiazolidinone Indole Modifications Molecular Weight (g/mol)* Key Structural Notes References
Target Compound 3-(4-methylphenyl) 1-methyl ~395.5 Planar Z-configuration; intramolecular H-bonding between thioxo and indole NH
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 3-phenyl None (simple benzylidene) ~325.4 Non-methylated indole; S(6) ring motif via C–H⋯S interactions
(3Z)-1-(4-Methylbenzyl)-3-[3-(1-phenylethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one 3-(1-phenylethyl) 1-(4-methylbenzyl) ~497.6 Bulky phenylethyl group; increased steric hindrance
(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one 3-(2-furylmethyl) None ~356.4 Electron-rich furan ring; potential π-π stacking
(3Z)-3-[3-(3-Chlorophenyl)-4-oxo-2-thioxo-thiazolidin-5-ylidene]-5-nitro-1,3-dihydro-2H-indol-2-one 3-(3-chlorophenyl) 5-nitro ~444.9 Electron-withdrawing nitro group; enhanced electrophilicity
(3Z)-3-(3-Isobutyl-4-oxo-2-thioxo-thiazolidin-5-ylidene)-1-methyl-1,3-dihydro-2H-indol-2-one 3-isobutyl 1-methyl ~373.5 Aliphatic isobutyl substituent; improved solubility
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one 3-phenyl None (hydroxybenzylidene) ~313.4 Ortho-hydroxy group enables dimerization via O–H⋯S bonds

*Molecular weights approximated based on substituents.

Substituent Effects on Reactivity and Bioactivity

  • Aromatic vs. Electron-withdrawing groups (e.g., 5-nitro in ) increase electrophilicity, which may enhance covalent interactions with biological targets.
  • Steric Effects :
    • Bulky substituents like 1-phenylethyl reduce conformational flexibility, possibly limiting binding to sterically constrained active sites.
  • Hydrogen Bonding :
    • The thioxo group in all analogs participates in H-bonding, but the hydroxybenzylidene derivative forms additional intermolecular O–H⋯S bonds, stabilizing crystal packing.

Crystallographic and Computational Validation

  • Software Tools : Structures of analogs (e.g., ) were resolved using SHELX and WinGX/ORTEP , confirming Z-configuration and planarity.
  • Key Metrics: RMS deviations <0.02 Å for planar heterocyclic rings . Dihedral angles between aromatic systems (e.g., 69.6° in ) highlight non-coplanar stacking.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.